Tribromide anion

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14522-80-6 |

|---|---|

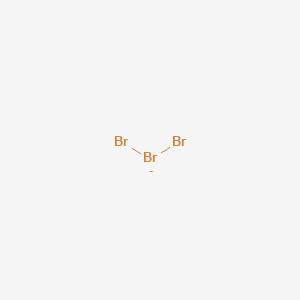

Molecular Formula |

Br3- |

Molecular Weight |

239.71 g/mol |

InChI |

InChI=1S/Br3/c1-3-2/q-1 |

InChI Key |

GPWHDDKQSYOYBF-UHFFFAOYSA-N |

Canonical SMILES |

Br[Br-]Br |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Isolation of Tribromide Anion Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isolation, and characterization of tribromide anion salts. These reagents are increasingly valuable in organic synthesis, serving as stable, solid sources of electrophilic bromine for a variety of transformations, including bromination and oxidation reactions. This document details established experimental protocols, explores greener synthetic alternatives, and presents key quantitative data for several common tribromide salts.

Introduction to this compound Salts

The this compound, Br₃⁻, is a polyhalogen ion formed by the reversible reaction between a bromide ion (Br⁻) and molecular bromine (Br₂). The anion is typically linear and can be asymmetric depending on the surrounding crystal lattice environment.[1][2] Salts containing the this compound are often favored over liquid bromine due to their solid nature, which makes them easier and safer to handle, weigh, and store.[3][4] The properties of the salt, such as solubility and reactivity, are significantly influenced by the accompanying cation. Large, non-polar organic cations like quaternary ammonium (B1175870) or phosphonium (B103445) ions are commonly used to stabilize the this compound, rendering the resulting salt soluble in organic solvents.[5] Popular examples include Pyridinium (B92312) Tribromide (PTB) and Tetrabutylammonium (B224687) Tribromide (TBATB).[3][6]

General Principles of Synthesis

The core of tribromide salt synthesis lies in the equilibrium between a bromide salt and elemental bromine. A cation source, typically a quaternary ammonium or pyridinium bromide salt, is reacted with molecular bromine to form the corresponding tribromide salt.

Equilibrium Diagram

Figure 1. Equilibrium between bromide, bromine, and tribromide.

The stability and ease of isolation of the tribromide salt depend on the cation's ability to accommodate the large, diffuse negative charge of the this compound in a crystal lattice.

Experimental Protocols for Key Tribromide Salts

Detailed methodologies for the synthesis of three widely used tribromide salts are provided below.

Synthesis of Tetrabutylammonium Tribromide ([N(C₄H₉)₄]Br₃)

Tetrabutylammonium tribromide (TBATB) is a versatile and convenient solid brominating agent.[3]

Protocol:

-

Reaction Setup: A reaction can be performed by treating solid tetra-n-butylammonium bromide with bromine vapor.[3]

-

Alternative Aqueous Method:

-

Dissolve tetrabutylammonium bromide in water.

-

In a separate vessel, dissolve ceric ammonium nitrate (B79036) in water.

-

Slowly add the ceric ammonium nitrate solution to the tetrabutylammonium bromide solution with stirring.

-

The product precipitates as a pale orange solid.[3]

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic byproducts.

-

Dry the product under vacuum to yield solid tetrabutylammonium tribromide.[7]

-

Synthesis of Pyridinium Tribromide (C₅H₅NHBr₃)

Also known as pyridinium bromide perbromide, this reagent is a crystalline, stable solid used for selective bromination.[6][8]

Protocol 1: From Pyridine (B92270) Hydrobromide [9]

-

Reaction Setup: In a flask equipped with a stirrer, dissolve one molar equivalent of pyridine hydrobromide in glacial acetic acid (approx. 240 g per mole of hydrobromide).

-

Addition of Bromine: Warm the solution to approximately 60°C. Slowly add a solution of one molar equivalent of bromine dissolved in glacial acetic acid (approx. 160 g per mole of bromine) with continuous stirring.[9]

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, then cool further to about 10°C. Red-brown needles or prisms of pyridinium tribromide will crystallize out of the solution.[9]

-

Isolation: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold acetic acid and then dry them in a vacuum desiccator.[9]

Protocol 2: From Pyridine and Hydrobromic Acid [9]

-

Formation of Pyridine Hydrobromide in situ: In a round-bottom flask, place one molar equivalent of pyridine. While cooling the flask in an ice-water bath, slowly add one molar equivalent of 48% hydrobromic acid.

-

Removal of Water: Remove the water by distillation under vacuum, heating the flask to 160°C. The dry pyridine hydrobromide remains.[9]

-

Reaction with Bromine: Dissolve the pyridine hydrobromide in glacial acetic acid and proceed with the addition of bromine as described in Protocol 1.[9]

Synthesis of Phenyltrimethylammonium (B184261) Tribromide (C₆H₅N(CH₃)₃Br₃)

Phenyltrimethylammonium tribromide (PTT) is another stable, crystalline brominating agent.[10]

Protocol: [10]

-

Preparation of Phenyltrimethylammonium Bromide: This is typically prepared first. A common precursor is phenyltrimethylammonium sulfomethylate, which is then converted to the bromide.

-

Reaction Setup: Prepare a solution of phenyltrimethylammonium bromide (or a precursor salt like sulfomethylate) in 48% hydrobromic acid diluted with water.[10]

-

Addition of Bromine: With stirring, add a slight molar excess of bromine dropwise to the solution over a period of about 20 minutes.[10]

-

Precipitation and Isolation: The orange crystalline product, phenyltrimethylammonium tribromide, will precipitate from the solution.

-

Purification: Collect the product by filtration, wash with water, and air-dry. For higher purity, the crude product can be recrystallized from acetic acid.[10]

Green Synthesis Approaches

Growing emphasis on sustainable chemistry has led to the development of greener methods for tribromide salt synthesis that avoid the use of hazardous solvents or elemental bromine.

-

Oxidative Methods: These methods generate the this compound in situ from a bromide source using an oxidizing agent.

-

Potassium Permanganate (KMnO₄): Quaternary ammonium bromides can be oxidized to the corresponding tribromides using KMnO₄ in a solvent-free reaction, offering high purity and excellent yields.[7]

-

Ceric Ammonium Nitrate (CAN): CAN can be used to oxidize tetraalkylammonium bromides to tribromides in water, providing an environmentally benign pathway.[11]

-

-

Electrochemical Synthesis: Electrochemical methods can generate bromine in situ from benign bromide sources, eliminating the need for hazardous oxidizing agents and reducing waste.[12]

Isolation and Purification Techniques

The isolation and purification of tribromide salts are crucial for obtaining a reagent with reliable and reproducible activity.

-

Crystallization/Recrystallization: This is the most common method for purification.

-

Solvent Selection: The ideal solvent should dissolve the tribromide salt at an elevated temperature but have low solubility at cooler temperatures. Glacial acetic acid is a common and effective solvent for recrystallizing pyridinium and phenyltrimethylammonium tribromides.[9][10] The impurities should ideally remain soluble in the cold solvent.[13]

-

-

Filtration: Suction filtration using a Büchner funnel is the standard method for collecting the crystalline product from the reaction or recrystallization mixture.[9]

-

Washing: The filtered crystals are typically washed with a small amount of cold solvent to remove residual mother liquor and soluble impurities.

-

Drying: The purified salt must be thoroughly dried to remove any residual solvent. This is often done in a vacuum desiccator or a vacuum oven at a mild temperature.[9]

Data Presentation: Properties of Common Tribromide Salts

The following table summarizes key quantitative data for the tribromide salts discussed.

| Salt Name | Cation Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Tetrabutylammonium Tribromide (TBATB) | [N(C₄H₉)₄]⁺ | C₁₆H₃₆Br₃N | 482.18 | Pale orange solid | 71-76 |

| Pyridinium Tribromide (PTB) | [C₅H₅NH]⁺ | C₅H₆Br₃N | 319.82 | Red / Dark orange-brown crystalline powder | 128-136 |

| Phenyltrimethylammonium Tribromide (PTT) | [C₆H₅N(CH₃)₃]⁺ | C₉H₁₄Br₃N | 375.93 | Orange crystals | 113-115 |

Data sourced from references[3][6][10][14]

Visualization of Synthetic Workflow

The general process for synthesizing and isolating tribromide salts can be visualized as a multi-step workflow.

General Synthesis Workflow

Figure 2. General workflow for tribromide salt synthesis.

Conclusion

This compound salts are highly effective and manageable brominating agents critical to modern organic synthesis. The selection of the cation allows for the tuning of the salt's physical properties, such as solubility and stability. While traditional synthesis methods involving direct reaction with elemental bromine are robust and well-established, newer, greener protocols that utilize in situ oxidation of bromide are gaining prominence, aligning with the principles of sustainable chemistry. Proper isolation and purification techniques, primarily recrystallization, are paramount to ensuring the high purity and reactivity of these valuable reagents.

References

- 1. This compound (14522-80-6) for sale [vulcanchem.com]

- 2. Study of cetyltrialkylammonium bromide and tribromide salts in the solid phase - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. espublisher.com [espublisher.com]

- 13. ijddr.in [ijddr.in]

- 14. exsyncorp.com [exsyncorp.com]

An In-depth Technical Guide to the Discovery and History of Polyhalogen Anions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyhalogen anions, a fascinating class of compounds composed entirely of halogen atoms, have a rich history spanning over two centuries. From their initial discovery in the early 19th century to the recent synthesis of novel and complex structures, the field has continually evolved, driven by advancements in synthetic chemistry and analytical techniques. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of polyhalogen anions. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, extensive quantitative data, and insights into their potential biological relevance. While direct roles in intricate biological signaling pathways remain an area of active investigation, the well-established antimicrobial properties of iodine-containing polyhalogen anions, such as those found in povidone-iodine, highlight their significance in medicinal and pharmaceutical applications.

A Journey Through Time: The Discovery and History of Polyhalogen Anions

The story of polyhalogen anions begins in 1819 with the discovery of the triiodide ion ([I₃]⁻) by Pelletier and Caventou. They observed that the solubility of iodine in water significantly increased in the presence of iodide salts, a phenomenon attributed to the formation of the [I₃]⁻ anion[1]. This discovery laid the foundation for the entire field of polyhalogen chemistry.

For nearly a century, research primarily focused on polyiodides due to their relative stability and ease of preparation. A significant milestone occurred in 1923 when Chattaway and Hoyle expanded the field by investigating the polyhalide anions of the lighter halogens, bromine and chlorine[1]. Their work involved the reaction of tetraalkylammonium salts with halogens in various solvents, leading to the isolation and preliminary characterization of new polybromide and polychloride species[1].

The mid-20th century and beyond witnessed a surge in the discovery and characterization of a diverse array of polyhalogen anions, driven by the development of powerful analytical techniques such as single-crystal X-ray diffraction and Raman spectroscopy. These methods provided unprecedented insights into the structures and bonding of these unique chemical entities. Today, the field continues to expand with the synthesis of increasingly complex and exotic polyhalogen anions, including those containing fluorine, and the exploration of their potential applications in materials science, electrochemistry, and as halogenating agents[1][2].

Synthesis of Polyhalogen Anions: Detailed Experimental Protocols

The synthesis of polyhalogen anions generally involves the reaction of a halide salt with a halogen or interhalogen compound. The choice of cation, solvent, and reaction conditions plays a crucial role in determining the structure and stability of the resulting polyhalogen anion.

Synthesis of Tetrabutylammonium (B224687) Tribromide ([N(C₄H₉)₄][Br₃])

Tetrabutylammonium tribromide is a stable, crystalline solid that serves as a convenient and safe source of bromine for various chemical reactions.

Method 1: Reaction with Elemental Bromine [3]

-

Materials: Tetrabutylammonium bromide ([N(C₄H₉)₄]Br), Bromine (Br₂), Carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve tetrabutylammonium bromide in carbon tetrachloride.

-

Slowly add a stoichiometric amount of bromine to the solution while stirring.

-

The red-orange product, [N(C₄H₉)₄][Br₃], will precipitate from the solution.

-

Collect the crystals by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum.

-

Method 2: Bromine Vapor Method [3]

-

Materials: Tetrabutylammonium bromide ([N(C₄H₉)₄]Br), Bromine (Br₂).

-

Procedure:

-

Place solid tetrabutylammonium bromide in a sealed container.

-

Introduce bromine vapor into the container.

-

The solid will react with the bromine vapor to form [N(C₄H₉)₄][Br₃].

-

The reaction is complete when the solid has uniformly changed color.

-

Method 3: In-situ Generation of Bromine [3]

-

Materials: Tetrabutylammonium bromide ([N(C₄H₉)₄]Br), Sodium bromate (B103136) (NaBrO₃), Hydrobromic acid (HBr).

-

Procedure:

-

Dissolve tetrabutylammonium bromide in an aqueous solution of sodium bromate.

-

Slowly add hydrobromic acid dropwise to the solution with stirring.

-

Bromine is generated in situ, which then reacts with the bromide ions to form the tribromide anion.

-

The [N(C₄H₉)₄][Br₃] will precipitate and can be collected by filtration.

-

Synthesis of Tetramethylammonium (B1211777) Pentaiodide ([N(CH₃)₄][I₅])

Tetramethylammonium pentaiodide is an example of a higher polyhalogen anion.

-

Materials: Tetramethylammonium iodide ([N(CH₃)₄]I), Iodine (I₂), 95% Ethanol[3].

-

Procedure:

-

In a beaker, combine 0.5 g of tetramethylammonium iodide with 1.3 g of iodine and 12 mL of 95% ethanol[4].

-

Gently heat the mixture on a hot plate with stirring until all solids are dissolved[3][4].

-

Allow the solution to cool slowly to room temperature to induce crystallization[3].

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the dark crystals by vacuum filtration using a Büchner funnel[3].

-

Wash the collected crystals with small portions of cold hexane (B92381) until the filtrate is colorless[3].

-

Air-dry the crystals to remove any residual solvent and determine the yield[3].

-

Experimental Workflow for Polyhalogen Anion Synthesis

Caption: General experimental workflow for the synthesis of polyhalogen anions.

Characterization Techniques

The structural elucidation of polyhalogen anions relies heavily on a combination of spectroscopic and crystallographic methods.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of polyhalogen anions. The number, position, and intensity of the Raman bands provide a fingerprint of the specific anion and offer insights into its symmetry and bond strengths.

Experimental Protocol:

-

Sample Preparation: Crystalline samples are typically analyzed directly. For air- or moisture-sensitive compounds, samples can be sealed in a glass capillary or mounted in an inert oil (e.g., Paratone-N) under an inert atmosphere.

-

Instrumentation: A confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) is commonly used. The choice of laser wavelength is crucial to avoid fluorescence from the sample or the cation.

-

Data Acquisition: Spectra are collected by focusing the laser onto the sample. The scattered light is collected and dispersed by a grating onto a CCD detector. Multiple accumulations may be necessary to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is a plot of Raman intensity versus Raman shift (in cm⁻¹). The positions and relative intensities of the peaks are compared with literature data or theoretical calculations to identify the polyhalogen anion.

Raman Spectroscopy Workflow

Caption: A typical workflow for the analysis of polyhalogen anions using Raman spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of polyhalogen anions in the solid state. It provides accurate information on bond lengths, bond angles, and the packing of ions in the crystal lattice.

Experimental Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope. For air-sensitive crystals, this is done in an inert oil. The crystal is then mounted on a goniometer head, often using a cryoloop, and flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Data Analysis: The refined structure provides precise bond lengths and angles, which are crucial for understanding the bonding within the polyhalogen anion and its interactions with the counter-ion.

Quantitative Data of Polyhalogen Anions

The structural parameters of polyhalogen anions are influenced by the identity of the halogen atoms, the nature of the counter-ion, and the crystal packing forces. The following tables summarize representative quantitative data for some common polyhalogen anions.

Table 1: Bond Lengths and Angles of Trihalide Anions ([X₃]⁻)

| Anion | Cation | Bond Length 1 (Å) | Bond Length 2 (Å) | Bond Angle (°) | Reference |

| [I₃]⁻ | [N(CH₃)₄]⁺ | 2.945 | 2.945 | 180 | [5] |

| [Br₃]⁻ | [N(C₄H₉)₄]⁺ | 2.54 | 2.54 | 180 | |

| [Cl₃]⁻ | K⁺ (high pressure) | 2.301 | 2.301 | 180 | [6] |

Table 2: Raman Shifts of Selected Polyhalogen Anions

| Anion | Cation | Symmetric Stretch (ν₁) (cm⁻¹) | Asymmetric Stretch (ν₃) (cm⁻¹) | Reference |

| [I₃]⁻ | [Na(12-crown-4)₂]⁺ | 108 | - | [7] |

| [Br₃]⁻ | [N(C₄H₉)₄]⁺ | ~160 | ~190 | [8] |

| [Cl₅]⁻ | [N(CH₃)₄]⁺ | 341, 315 | - | [5] |

| [Br₉]⁻ | [N(C₃H₇)₄]⁺ | ~260, ~275 | - | [5] |

Biological Relevance and Potential Applications in Drug Development

While the direct involvement of polyhalogen anions in specific biological signaling pathways is not yet well-established, their role in antimicrobial applications is significant, particularly in the case of polyiodides.

Antimicrobial Activity of Polyiodides

The most prominent example of the biological application of polyhalogen anions is in povidone-iodine (PVP-I), a widely used antiseptic[7][9]. PVP-I is a complex of iodine with the polymer polyvinylpyrrolidone, where the iodine exists in equilibrium with iodide and triiodide ions[6][9]. The antimicrobial activity of PVP-I is attributed to the slow release of free molecular iodine (I₂), which is a potent oxidizing agent[6][7].

Mechanism of Action:

-

Release of Free Iodine: The PVP-I complex serves as a reservoir, releasing free iodine upon application[6][10].

-

Penetration of Microbial Cell Wall: The released iodine penetrates the cell walls of microorganisms[7][10].

-

Oxidation of Cellular Components: Iodine acts as a strong oxidizing agent, disrupting essential cellular components. It can iodinate amino acids in proteins, particularly cysteine and methionine, leading to the inactivation of vital enzymes[6]. It also oxidizes nucleotides in DNA and RNA and fatty acids in cell membranes, leading to membrane disruption and cell death[6][9][10].

The broad-spectrum activity of povidone-iodine against bacteria, fungi, viruses, and protozoa, coupled with a low incidence of microbial resistance, makes it an invaluable tool in infection control[6][9]. The sustained release of iodine from the triiodide-containing complex minimizes tissue irritation compared to elemental iodine solutions.

Antimicrobial Mechanism of Povidone-Iodine

Caption: The antimicrobial mechanism of povidone-iodine, highlighting the role of the triiodide anion.

Future Directions in Drug Development

The ability of polyhalogen anions to act as stable, solid sources of halogens opens up possibilities for their use in controlled-release drug delivery systems. The development of novel polyhalogen anion-containing materials with tailored release profiles could lead to new antimicrobial agents with enhanced efficacy and reduced toxicity. Furthermore, exploring the interactions of different polyhalogen anions with biological macromolecules may reveal novel therapeutic targets and mechanisms of action.

Conclusion

The field of polyhalogen anion chemistry has a long and distinguished history, evolving from the simple observation of increased iodine solubility to the synthesis and characterization of a vast array of complex structures. This guide has provided a comprehensive overview of the key historical milestones, detailed experimental protocols for their synthesis and characterization, and a compilation of essential quantitative data. While their direct role in biological signaling remains an emerging area of research, the established antimicrobial applications of polyiodides underscore their importance in medicine and drug development. The continued exploration of this unique class of compounds promises to uncover new fundamental chemical principles and lead to the development of novel materials and therapeutic agents.

References

- 1. Polyhalogen and Polyinterhalogen Anions from Fluorine to Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Discoveries of Polyhalogen Anions – from Bromine to Fluorine • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 3. studymoose.com [studymoose.com]

- 4. scribd.com [scribd.com]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. nbinno.com [nbinno.com]

- 7. “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]

An In-depth Technical Guide to the Electronic and Molecular Structure of the Tribromide Anion (Br₃⁻)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tribromide anion (Br₃⁻), a member of the polyhalogen ion family, is a linear, symmetrical species of significant interest in synthetic chemistry, acting as a solid, manageable source of bromine. Understanding its electronic and molecular structure is fundamental to appreciating its reactivity and stability. This guide provides a comprehensive analysis of the Br₃⁻ ion, detailing its theoretical underpinnings—from Lewis structures to molecular orbital theory—and summarizing key experimental data obtained through crystallographic and spectroscopic techniques. Detailed experimental protocols for its characterization are also provided to facilitate further research.

Theoretical Framework of the this compound

The structure of the tribromide ion can be systematically understood by applying fundamental chemical theories.

Lewis Structure and Valence Electrons

The construction of the Lewis structure for Br₃⁻ begins with the summation of valence electrons. Each of the three bromine atoms (Group 17) contributes 7 valence electrons, and the single negative charge adds one more, for a total of 22 valence electrons.

The resulting Lewis structure places one bromine atom at the center, single-bonded to two terminal bromine atoms. To satisfy the octet rule for the terminal atoms and accommodate all 22 electrons, the central bromine atom must hold more than eight electrons, an allowance known as an expanded octet. The final structure shows the central bromine with two bonding pairs and three lone pairs of electrons.[1][2][3]

VSEPR Theory and Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts the geometry of a molecule by minimizing the electrostatic repulsion between electron pairs around the central atom. For the central bromine in Br₃⁻, there are five electron domains (two bonding pairs and three lone pairs).

According to VSEPR theory, these five domains arrange themselves in a trigonal bipyramidal geometry to maximize separation.[4] To minimize repulsion, the lone pairs, which are more repulsive than bonding pairs, occupy the three equatorial positions. The two terminal bromine atoms are consequently forced into the axial positions. This arrangement results in a linear molecular geometry with a Br-Br-Br bond angle of 180°.[4][5]

Hybridization

To accommodate five electron domains in a trigonal bipyramidal arrangement, the central bromine atom undergoes sp³d hybridization . One s orbital, three p orbitals, and one d orbital combine to form five equivalent hybrid orbitals. Two of these orbitals form sigma bonds with the terminal bromine atoms, while the other three hold the lone pairs of electrons.

Molecular Orbital (MO) Theory

A more sophisticated description of the bonding in Br₃⁻ is provided by Molecular Orbital (MO) theory, specifically through a 3-center-4-electron (3c-4e) bond model. This model considers the combination of the p-orbitals from the three colinear bromine atoms. These atomic orbitals combine to form three molecular orbitals:

-

A bonding orbital (σ): Occupied by two electrons, delocalized over all three atoms.

-

A non-bonding orbital (n): Occupied by two electrons, primarily located on the terminal bromine atoms.

-

An anti-bonding orbital (σ*): This orbital remains unoccupied.

The four valence electrons involved in bonding (hence 3c-4e) fill the bonding and non-bonding orbitals, resulting in a net bond order of 0.5 for each Br-Br interaction. This leads to a stable, linear ion.

Quantitative Structural and Spectroscopic Data

Experimental techniques provide precise quantitative data that confirm the theoretical models of the Br₃⁻ structure. The exact bond lengths can vary slightly depending on the counter-ion in the crystal lattice, which can induce minor asymmetry.

| Parameter | Experimental Value | Technique |

| Molecular Geometry | Linear | X-ray Crystallography |

| Bond Angle (Br-Br-Br) | ~180° | X-ray Crystallography |

| Bond Length (Br-Br) | 2.50 - 2.59 Å (250 - 259 pm) | X-ray Crystallography |

| Symmetric Stretch (ν₁) | 162 - 170 cm⁻¹ | Raman Spectroscopy[6] |

| Asymmetric Stretch (ν₃) | 195 - 220 cm⁻¹ | Raman Spectroscopy[6] |

Visualizations of Structural Determination

The following diagrams illustrate the logical and experimental workflows for determining the structure of the Br₃⁻ ion.

Caption: Logical workflow for determining the molecular geometry of Br₃⁻.

Caption: Experimental workflow for the characterization of the Br₃⁻ ion.

Experimental Protocols

Synthesis of a Tribromide Salt: Tetrabutylammonium (B224687) Tribromide ([N(C₄H₉)₄]Br₃)

Tetrabutylammonium tribromide (TBATB) is a stable, solid tribromide salt that serves as an excellent model compound.

Materials:

-

Tetrabutylammonium bromide ([N(C₄H₉)₄]Br)

-

Liquid Bromine (Br₂)

-

Suitable solvent (e.g., Dichloromethane or Acetic Acid)

Procedure:

-

Dissolution: Dissolve a known quantity of tetrabutylammonium bromide in a minimal amount of the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Perform this step in a well-ventilated fume hood.

-

Addition of Bromine: While stirring vigorously, slowly add an equimolar amount of liquid bromine to the solution dropwise using a pressure-equalizing dropping funnel. A color change to deep orange/red will be observed.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the tribromide salt.

-

Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. The product will precipitate out of the solution.

-

Purification: Collect the resulting orange crystals by vacuum filtration, wash with a small amount of cold, non-polar solvent (e.g., hexane) to remove any unreacted bromine, and dry under vacuum. The product, TBATB, can be stored in a desiccator.[3]

Characterization by Single-Crystal X-ray Diffraction

This technique provides definitive information on bond lengths, bond angles, and the overall molecular geometry in the solid state.

Methodology:

-

Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) of the synthesized tribromide salt and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. Cool the crystal under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.

-

Unit Cell Determination: Expose the crystal to a monochromatic X-ray beam and collect a series of initial diffraction images. Index these images to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: Systematically rotate the crystal in the X-ray beam and collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the collected data (integration and scaling). Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build an atomic model into the map and refine it using least-squares methods until the calculated and observed diffraction patterns match, yielding precise atomic coordinates, bond lengths, and angles.

Characterization by Raman Spectroscopy

Raman spectroscopy is used to probe the vibrational modes of the Br₃⁻ ion, which are characteristic of its structure and bonding.

Methodology:

-

Sample Preparation: Place a small amount of the crystalline tribromide salt into a capillary tube or onto a microscope slide. Alternatively, prepare a concentrated solution of the salt in a suitable solvent (e.g., acetonitrile).

-

Instrument Setup: Place the sample in the spectrometer's sample compartment. Select an appropriate laser excitation wavelength (e.g., 785 nm or 532 nm) that minimizes fluorescence while providing a good signal.

-

Spectrum Acquisition: Focus the laser onto the sample and acquire the Raman spectrum. The scattered light is collected and passed through a spectrometer to a detector. Set the acquisition parameters (laser power, exposure time, number of accumulations) to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum to identify the vibrational bands. The strong, polarized band observed around 162-170 cm⁻¹ is assigned to the symmetric stretching mode (ν₁) of the linear Br₃⁻ ion.[6] The weaker, depolarized band around 195-220 cm⁻¹ corresponds to the asymmetric stretch (ν₃).[6]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Br3- | CID 77881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]

- 4. inorganic chemistry - Describe the bonding in a this compound, what is its structure? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Tetrabutylammonium tribromide | C16H36Br3N | CID 2723680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

Spectroscopic Characterization of the Tribromide Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tribromide anion (Br₃⁻), a linear, symmetric triatomic species, plays a significant role in various chemical transformations, including as a mild and selective brominating agent in organic synthesis. Its stability and reactivity are often mediated by the choice of cation and solvent, making a thorough understanding of its structural and electronic properties crucial. This technical guide provides an in-depth overview of the key spectroscopic techniques—UV-Visible, Raman, and Infrared—used to characterize the this compound, complete with quantitative data and detailed experimental protocols.

Electronic Spectroscopy: UV-Visible Absorption

The this compound is characterized by intense absorption bands in the ultraviolet region of the electromagnetic spectrum.[1][2] These absorptions arise from electronic transitions within the molecule, specifically involving the σ and σ* molecular orbitals. The primary transition is typically assigned as σ* → σ*.

The position and intensity of the absorption maximum (λₘₐₓ) are sensitive to the solvent environment. In aqueous solutions, the UV-vis spectrum of tribromide shows an intense absorption peak around 270 nm.[3] For instance, one study reported a λₘₐₓ at 279 nm, which is considered typical for the this compound.[1] Other reports place the absorption bands in the range of 260-280 nm.[2][3]

| Cation/Solvent System | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Benzyltrimethylammonium / H₂O | 279 | Not Specified | [1] |

| Aqueous Solution | 270 | ~40,000 (for 1 mM solution) | [3] |

| General Range | 260-280 | Not Specified | [2] |

Table 1: UV-Visible Absorption Data for the this compound.

Experimental Protocol: UV-Visible Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of a tribromide solution is as follows:

-

Preparation of Tribromide Solution: Tribromide solutions are typically prepared by reacting a bromide salt (e.g., potassium bromide or a quaternary ammonium (B1175870) bromide like tetrabutylammonium (B224687) bromide) with molecular bromine (Br₂) in the desired solvent.[4] Alternatively, stable solid sources like tetrabutylammonium tribromide (TBATB) can be dissolved directly.[5] For example, a solution can be made by dissolving a known quantity of TBATB in a solvent like acetonitrile (B52724) or water.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer, such as a Shimadzu UV-2600, is used for analysis.[6] A 1 cm path length quartz cuvette is standard.[6]

-

Data Acquisition:

-

A baseline spectrum of the pure solvent is recorded first.

-

The cuvette is then filled with the tribromide solution, and the absorbance is measured over a spectral range, typically from 200 nm to 500 nm.

-

The concentration of the solution should be adjusted so that the maximum absorbance falls within the linear range of the instrument (typically < 1.5).[3]

-

Caption: Workflow for UV-Vis analysis of Tribromide.

Vibrational Spectroscopy: Raman and Infrared

Vibrational spectroscopy provides direct insight into the bonding and structure of the this compound. For a linear and symmetric (D∞h point group) Br₃⁻ molecule, three fundamental vibrational modes are expected:

-

Symmetric Stretch (ν₁): Involves the two outer bromine atoms moving in-phase away from or towards the central bromine atom.

-

Asymmetric Stretch (ν₃): Involves one outer bromine atom moving towards the central atom while the other moves away.

-

Bending (ν₂): A degenerate mode involving the bending of the molecular axis.

The activity of these modes in Raman and Infrared (IR) spectroscopy is governed by selection rules.[7] For a centrosymmetric molecule like Br₃⁻:

-

The symmetric stretch (ν₁) is Raman-active and IR-inactive.

-

The asymmetric stretch (ν₃) and bending mode (ν₂) are IR-active and Raman-inactive.

This mutual exclusion principle makes Raman and IR spectroscopy complementary techniques for characterizing Br₃⁻.

The fundamental symmetric stretching frequency (ν₁) is a strong and sharp band in the Raman spectrum, typically observed around 170 cm⁻¹.[2] The exact frequency can vary slightly depending on the cation and the crystal lattice environment.

| Spectroscopic Technique | Vibrational Mode | Typical Frequency (cm⁻¹) | Activity | Reference |

| Raman | Symmetric Stretch (ν₁) | ~170 | Active | [2] |

| Infrared (IR) | Asymmetric Stretch (ν₃) | Not specified in results | Active | [7] |

| Infrared (IR) | Bending (ν₂) | Not specified in results | Active | [7] |

Table 2: Vibrational Frequencies for the this compound.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Solid samples of tribromide salts, such as tetrabutylammonium tribromide (TBATB), can be analyzed directly.[2][8] The crystalline powder is placed onto a microscope slide or packed into a capillary tube.

-

Instrumentation: An FT-Raman spectrometer is commonly used. A typical setup involves a Nd:YAG laser for excitation at a wavelength of 532 nm.[9]

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed to the spectrometer.

-

Spectra are typically recorded in the range of 50-500 cm⁻¹ to observe the fundamental stretching mode.

-

Multiple scans are often averaged to improve the signal-to-noise ratio.

-

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the ATR method, a small amount of the solid sample is pressed firmly against the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Shimadzu IRSpirit, is used.[6]

-

Data Acquisition:

-

A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected.

-

The sample is placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[6]

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Caption: Spectroscopic techniques for Br₃⁻ analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tribromide - Wikipedia [en.wikipedia.org]

- 5. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. boffinaccess.com [boffinaccess.com]

- 9. researchgate.net [researchgate.net]

Thermodynamic Stability of the Tribromide Anion: A Technical Guide for Researchers

Abstract

The tribromide anion (Br₃⁻), a polyhalogen ion formed from the reversible reaction of a bromide ion with molecular bromine, plays a significant role in various chemical processes, including organic synthesis, analytical chemistry, and materials science. Its stability, governed by thermodynamic principles, is crucial for controlling reaction equilibria and designing novel chemical systems. This technical guide provides an in-depth analysis of the thermodynamic stability of the this compound in aqueous solution, presenting key thermodynamic parameters, detailed experimental protocols for their determination, and a discussion of the underlying chemical principles.

Introduction

The formation of the this compound is a classic example of a Lewis acid-base reaction, where the bromide ion (Br⁻) acts as a Lewis base, donating a pair of electrons to molecular bromine (Br₂), the Lewis acid. The resulting anion possesses a linear structure, as predicted by VSEPR theory, with the central bromine atom having a trigonal bipyramidal electron-pair geometry[1]. The equilibrium governing its formation is fundamental to its stability:

Br⁻(aq) + Br₂(aq) ⇌ Br₃⁻(aq)

The thermodynamic stability of the Br₃⁻ anion is quantified by its formation constant (K_f) and the associated changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). Understanding these parameters is essential for applications where Br₃⁻ is used as a mild brominating agent, a component of electrolytes in batteries, or a bromine sequestration agent. This document outlines the core thermodynamic data and the experimental methodologies used to measure these properties.

Thermodynamic Data

The stability of the this compound is defined by the equilibrium constant for its formation and the standard thermodynamic parameters associated with this reaction. These values provide a quantitative measure of the spontaneity and energetic favorability of the formation of Br₃⁻ under standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Parameters for the Formation of Aqueous this compound at 298.15 K

| Parameter | Symbol | Value | Units | Reference |

| Reaction Enthalpy | ΔH°rxn | -22.4 | kJ/mol | Calculated¹ |

| Reaction Gibbs Free Energy | ΔG°rxn | -9.9 | kJ/mol | Calculated² |

| Reaction Entropy | ΔS°rxn | -41.9 | J/(mol·K) | Calculated³ |

| Formation Constant | K_f | 16.7 | L/mol | - |

| Standard Enthalpy of Formation | ΔH°f (Br₃⁻, aq) | -129.51 ± 0.23 | kJ/mol | [2] |

¹Value calculated from the standard enthalpies of formation of the reactants and products. ²Value calculated using the relation ΔG° = -RTln(K_f). ³Value calculated using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°.

The negative enthalpy change (ΔH°) indicates that the formation of the this compound is an exothermic process, releasing heat and forming a more stable chemical bond. The negative Gibbs free energy change (ΔG°) confirms that the formation is a spontaneous process under standard conditions.

Logical and Experimental Workflows

The study of tribromide stability involves understanding its core chemical equilibrium and the workflows of the experimental techniques used to quantify its thermodynamic properties.

Experimental Protocols

Accurate determination of the thermodynamic parameters for tribromide formation relies on precise experimental techniques. The following sections detail the protocols for the most common methods.

UV-Visible Spectrophotometry

This method leverages the strong ultraviolet absorbance of the this compound (λ_max ≈ 276 nm), which is distinct from that of molecular bromine. The Benesi-Hildebrand method is a common approach for analyzing the resulting data to determine the formation constant (K_f)[3][4].

Objective: To determine the formation constant (K_f) of Br₃⁻.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stock solution of molecular bromine (Br₂) in a non-reactive solvent (e.g., deionized water with a supporting electrolyte like 0.1 M HBr to suppress hydrolysis).

-

Stock solution of a bromide salt (e.g., KBr or NaBr).

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Solutions: Prepare a series of solutions in volumetric flasks. In each flask, the initial concentration of bromine ([Br₂]₀) is held constant, while the initial concentration of bromide ([Br⁻]₀) is varied. The concentration of the bromide ion should be in significant excess of the bromine concentration to satisfy the assumptions of the Benesi-Hildebrand analysis.

-

Spectrophotometric Measurement: For each solution, measure the absorbance at the maximum wavelength for the this compound (~276 nm). A solution containing only Br₂ at the same initial concentration should be used as the reference or blank (A₀) to account for any absorbance from bromine at this wavelength.

-

Data Analysis (Benesi-Hildebrand Plot): The formation constant is determined using the Benesi-Hildebrand equation[5][6]:

1 / (A - A₀) = 1 / (ε_Br₃⁻ * K_f * [Br₂]₀ * [Br⁻]₀) + 1 / (ε_Br₃⁻ * [Br₂]₀)

Where:

-

A is the measured absorbance of the solution.

-

A₀ is the absorbance of the initial bromine solution.

-

ε_Br₃⁻ is the molar absorptivity of the this compound.

-

K_f is the formation constant.

-

[Br₂]₀ and [Br⁻]₀ are the initial concentrations.

By plotting 1/(A - A₀) on the y-axis against 1/[Br⁻]₀ on the x-axis, a straight line should be obtained. The formation constant K_f can be calculated from the ratio of the intercept to the slope.

-

Potentiometry

Potentiometric titration uses a bromide ion-selective electrode (ISE) to measure the concentration of free bromide ions in solution at equilibrium. By titrating a bromide solution with a bromine solution, one can monitor the decrease in free [Br⁻] as it is converted to Br₃⁻.

Objective: To determine the formation constant (K_f) of Br₃⁻.

Materials:

-

Potentiometer or pH/mV meter.

-

Bromide Ion-Selective Electrode (ISE).

-

Reference electrode (e.g., Ag/AgCl).

-

Standard solution of a bromide salt (e.g., NaBr).

-

Standard solution of bromine (Br₂).

-

Magnetic stirrer and stir bar.

Procedure:

-

Electrode Calibration: Calibrate the bromide ISE using a series of standard NaBr solutions of known concentrations to create a calibration curve of potential (mV) versus log[Br⁻].

-

Titration Setup: Place a known volume and concentration of the NaBr solution into a beaker. Immerse the calibrated bromide ISE and the reference electrode.

-

Titration: Add small, precise aliquots of the standard Br₂ solution to the NaBr solution. After each addition, allow the potential reading to stabilize and record the value.

-

Data Analysis: For each point in the titration, the total concentrations of bromine and bromide added are known. The measured potential provides the concentration of free bromide ([Br⁻]_eq) via the calibration curve. The equilibrium concentrations of Br₂ and Br₃⁻ can then be calculated from the mass balance equations:

-

[Br⁻]_total = [Br⁻]_eq + [Br₃⁻]_eq

-

[Br₂]_total = [Br₂]_eq + [Br₃⁻]_eq

The formation constant K_f is then calculated for each point:

K_f = [Br₃⁻]_eq / ([Br⁻]_eq * [Br₂]_eq)

The average of these values provides the formation constant for the reaction[1][7][8].

-

Isothermal Titration Calorimetry (ITC)

Calorimetry provides a direct measurement of the heat change (q) associated with the formation of the this compound, allowing for the direct determination of the reaction enthalpy (ΔH°_rxn).

Objective: To determine the enthalpy of reaction (ΔH°) for Br₃⁻ formation.

Materials:

-

Isothermal Titration Calorimeter.

-

Syringe for titrant.

-

Sample cell.

-

Solution of a bromide salt (e.g., NaBr) to be placed in the sample cell.

-

Solution of bromine (Br₂) to be used as the titrant.

Procedure:

-

Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 298.15 K).

-

Loading: Load the bromide solution into the sample cell and the bromine solution into the injection syringe.

-

Titration: Program the instrument to perform a series of small, sequential injections of the bromine solution into the bromide solution. The heat released or absorbed after each injection is measured by the instrument as a power differential required to maintain zero temperature difference between the sample and reference cells.

-

Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the heat (q) for each injection. A plot of heat per mole of injectant versus the molar ratio of the reactants is generated. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters, including the reaction enthalpy (ΔH°), the binding constant (K_f), and the stoichiometry of the reaction.

Conclusion

The thermodynamic stability of the this compound is a well-defined property that can be accurately determined through a combination of spectroscopic, electrochemical, and calorimetric techniques. The exergonic and exothermic nature of its formation from bromide and bromine in aqueous solution makes it a readily accessible and moderately stable species. The quantitative data and detailed experimental protocols presented in this guide offer researchers a comprehensive resource for understanding, measuring, and utilizing the properties of the this compound in their scientific and developmental endeavors.

References

- 1. Potentiometric titration of chloride and bromide in the presence of each other | Metrohm [metrohm.com]

- 2. atct.anl.gov [atct.anl.gov]

- 3. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

- 4. Benesi-Hildebrand_method [chemeurope.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Potentiometric determination of trace bromide and iodide in chlorides | Metrohm [metrohm.com]

- 8. Potentiometric titration of chloride and bromide in the presence of each other | Metrohm [metrohm.com]

Formation of the Tribromide Anion in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of the tribromide anion (Br₃⁻) in aqueous solutions. It covers the core thermodynamic and kinetic principles, spectroscopic properties, and detailed experimental protocols for the characterization of this important chemical species. The information presented herein is intended to support research and development activities where the chemistry of bromine and its anionic complexes is of interest.

Introduction

The this compound is a polyhalogen ion formed by the reversible reaction between molecular bromine (Br₂) and a bromide ion (Br⁻). This equilibrium is fundamental in aqueous solutions containing both species and plays a significant role in various chemical processes, including organic synthesis, disinfection, and the formulation of bromine-based pharmaceuticals. Understanding the thermodynamics and kinetics of tribromide formation is crucial for controlling reaction pathways, optimizing product yields, and ensuring the stability of chemical formulations.

Reaction Mechanism and Equilibrium

The formation of the this compound in an aqueous solution is a rapid equilibrium reaction:

Br₂ + Br⁻ ⇌ Br₃⁻

The tribromide ion is characterized by its linear geometry and a charge-transfer absorption band in the ultraviolet region of the electromagnetic spectrum, which is distinct from the absorption of molecular bromine.[1][2] This spectral difference is the basis for many of the analytical techniques used to study this equilibrium.

Thermodynamic and Kinetic Data

The formation of the this compound is an exothermic process, and its stability is dependent on temperature and the ionic strength of the solution.[3][4] The forward reaction is typically very fast, necessitating the use of rapid kinetic techniques, such as stopped-flow spectrophotometry, for its study.[5][6]

Table 1: Thermodynamic Parameters for this compound Formation

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (K) | 16.7 M⁻¹ | 25 °C | |

| Standard Enthalpy of Formation (ΔH°f) | -129.29 ± 0.26 kJ/mol | 298.15 K | [7] |

| Standard Enthalpy of Reaction (ΔH°) | -19 ± 2 kJ/mol | 298 K | [4] |

| Standard Entropy of Reaction (ΔS°) | 44 ± 6 J/(mol·K) | 298 K | [4] |

Table 2: Kinetic Rate Constants for this compound Formation and Dissociation

| Rate Constant | Value | Conditions | Reference |

| Formation (k_f) | 5.1 x 10¹² exp(-1812/T) M⁻¹s⁻¹ | 10.5 to 50 °C | [4] |

| Dissociation (k_r) | 2.5 x 10¹⁰ exp(-4068/T) s⁻¹ | 10.5 to 50 °C | [4] |

Spectroscopic Properties

The this compound exhibits a strong absorbance in the UV region, which is commonly used for its quantification.

Table 3: Spectroscopic Data for the this compound in Aqueous Solution

| Parameter | Value | Wavelength (nm) | Reference |

| Molar Absorptivity (ε) | ~40,000 M⁻¹cm⁻¹ | 266 | [5] |

| Absorption Maximum (λ_max) | 266 - 270 nm | [2][5] |

Experimental Protocols

Determination of the Equilibrium Constant by UV-Vis Spectrophotometry

This protocol describes the determination of the equilibrium constant (K) for the formation of the this compound using UV-Vis spectrophotometry. The method relies on measuring the absorbance of solutions with known initial concentrations of bromine and bromide.

Materials:

-

Stock solution of bromine (Br₂) in a non-reactive solvent (e.g., a solution of KBrO₃ and KBr in excess acid)

-

Stock solution of potassium bromide (KBr)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of solutions with a constant, known concentration of bromine and varying, known concentrations of bromide ions in volumetric flasks. Ensure the ionic strength is kept constant by adding an inert salt if necessary.

-

Spectrophotometric Measurements:

-

Set the spectrophotometer to the wavelength of maximum absorbance for the this compound (~266 nm).

-

Use a solution containing only the bromide salt at the corresponding concentration as a blank to zero the instrument.

-

Measure the absorbance of each prepared solution.

-

-

Data Analysis:

-

The equilibrium concentration of tribromide can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the this compound, b is the path length of the cuvette, and c is the molar concentration of tribromide.

-

The equilibrium concentrations of free bromine and bromide can then be calculated from the initial concentrations and the concentration of the formed tribromide.

-

The equilibrium constant, K, is calculated for each solution using the expression: K = [Br₃⁻] / ([Br₂][Br⁻]).

-

Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol outlines the procedure for studying the fast kinetics of the this compound formation using a stopped-flow apparatus coupled with a UV-Vis spectrophotometer.[6][8]

Materials:

-

Stopped-flow spectrophotometer

-

Solution of bromine in a suitable buffer

-

Solution of potassium bromide in the same buffer

-

Data acquisition software

Procedure:

-

Instrument Setup:

-

Prepare the stopped-flow instrument by flushing the system with the buffer solution to be used in the experiment.[9]

-

Set the spectrophotometer to monitor the absorbance change at the λ_max of the this compound (~266 nm).

-

-

Loading of Reactants:

-

Load one syringe of the stopped-flow apparatus with the bromine solution and the other with the bromide solution.

-

-

Kinetic Run:

-

Initiate the reaction by rapidly mixing the two solutions. The instrument's drive mechanism will push the contents of the syringes into a mixing chamber and then into an observation cell.

-

The flow is abruptly stopped, and the data acquisition system records the change in absorbance as a function of time.

-

-

Data Analysis:

-

The resulting absorbance versus time data is fitted to an appropriate kinetic model (typically pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).

-

By performing a series of experiments with varying concentrations of the excess reactant, the second-order rate constant for the formation of the this compound can be determined from a plot of k_obs versus the concentration of the excess reactant.

-

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Reaction mechanism for this compound formation.

Caption: Workflow for equilibrium constant determination.

Caption: Workflow for kinetic analysis using stopped-flow.

References

theoretical studies of tribromide anion bonding

An In-depth Technical Guide to the Theoretical Studies of Tribromide Anion (Br₃⁻) Bonding

Introduction

The this compound (Br₃⁻) is a well-known polyhalogen ion that has garnered significant interest in both experimental and theoretical chemistry. Its seemingly simple triatomic structure presents a fascinating case of hypervalent bonding, where the central atom is formally bonded to more atoms than is allowed by the octet rule. Theoretical and computational studies have been instrumental in elucidating the nuanced nature of its chemical bonds, electronic structure, and spectroscopic properties. This guide provides a comprehensive overview of the theoretical approaches used to study the Br₃⁻ anion, presenting key quantitative data, methodological protocols, and conceptual models for researchers, scientists, and professionals in drug development where halogen bonding is increasingly recognized as a key interaction.

Theoretical Models of Bonding in this compound

The bonding in Br₃⁻ cannot be adequately described by simple Lewis structures with two-center, two-electron (2c-2e) bonds. Instead, several models are used to explain its linear geometry and stability.

-

Valence Shell Electron Pair Repulsion (VSEPR) Theory: The central bromine atom in Br₃⁻ has a total of 22 valence electrons (7 from each Br, plus 1 for the negative charge).[1][2] In the VSEPR model, the central bromine atom is surrounded by five electron pairs (two bonding pairs and three lone pairs).[3] These five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. The three lone pairs occupy the equatorial positions, while the two terminal bromine atoms occupy the axial positions, resulting in a linear molecular shape with a bond angle of 180°.[1][3]

-

Molecular Orbital (MO) Theory and the 3-Center-4-Electron (3c-4e) Bond: A more sophisticated description is provided by MO theory. The bonding primarily involves the p-orbitals of the three bromine atoms. These atomic orbitals combine to form three sigma (σ) molecular orbitals: a bonding (σ), a non-bonding (σₙ), and an anti-bonding (σ*) orbital. The four valence p-electrons involved in the three-center bond fill the bonding and non-bonding orbitals. This configuration, known as a three-center four-electron (3c-4e) bond, explains the stability and linearity of the anion. The delocalization of electrons across the three centers is a key feature of this model.[1][4]

Computational Methodologies

Quantum chemical calculations are essential for obtaining accurate quantitative data on the Br₃⁻ anion. The choice of method and basis set is crucial for reliable predictions.

Common Theoretical Approaches:

-

Density Functional Theory (DFT): DFT is a widely used method that offers a good balance between computational cost and accuracy. Functionals like B3LYP are commonly employed for geometry optimization and frequency calculations.[4]

-

Ab Initio Methods: For higher accuracy, especially for calculating energies and weak interactions, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are used.[5][6] These methods are more computationally demanding but provide benchmark-quality results.

Basis Sets:

-

Pople-style basis sets, such as 6-311G++(d,p) , which include polarization and diffuse functions, are often used with DFT to accurately describe the electron distribution in an anionic species.[4]

-

Correlation-consistent basis sets or Atomic Natural Orbital (ANO) basis sets are typically paired with high-level ab initio methods for achieving high accuracy.[6]

Quantitative Data from Theoretical Studies

Theoretical studies have provided a wealth of quantitative data characterizing the Br₃⁻ anion. The following tables summarize key computed properties.

Table 1: Geometric Parameters and Vibrational Frequencies

| Property | Theoretical Value | Experimental/Other Value | Citation |

| Molecular Geometry | Linear | Linear | [1][3][4] |

| Bond Angle (Br-Br-Br) | 180° | 180° | [1][4] |

| Bond Length (Br-Br) | ~2.70–2.90 Å | ~2.26 Å | [1][4] |

| Symmetric Stretch (ν₁) | 150–170 cm⁻¹ | - | [4] |

| Asymmetric Stretch (ν₃) | 200–220 cm⁻¹ | - | [4] |

| Bending Mode (ν₂) | 80–100 cm⁻¹ | - | [4] |

| Note: Bond lengths can vary depending on the computational method, basis set, and whether the calculation is for the gas phase or simulates a solid-state environment. |

Table 2: Electronic and Thermochemical Properties

| Property | Theoretical Value | Method/Comment | Citation |

| NBO Charge (Central Br) | -0.32 |e| | B3LYP/6-311G++(d,p) | [4] |

| NBO Charge (Terminal Br) | -0.34 |e| | B3LYP/6-311G++(d,p) | [4] |

| HOMO-LUMO Gap | 4.1 eV | B3LYP/6-311G++(d,p) | [4] |

| ΔfH°gas (Enthalpy of Formation) | -309 ± 7.1 kJ/mol | Thermochemical Cycle | [7] |

| Total Bond Energy | ~579 kJ/mol | Simple estimation from Br-Br bonds | [1] |

Detailed Theoretical Protocol

The following outlines a standard computational workflow for the theoretical investigation of the this compound.

Protocol: Ab Initio/DFT Study of Br₃⁻

-

Molecule Building:

-

Construct the initial geometry of the Br₃⁻ anion. A linear arrangement of the three bromine atoms is a suitable starting point. Define the charge as -1 and the spin multiplicity as 1 (singlet state).

-

-

Method and Basis Set Selection:

-

Choose a computational method and basis set appropriate for the research question. For reliable geometry and frequencies, DFT with the B3LYP functional and the 6-311G++(d,p) basis set is a common choice.[4] For high-accuracy energy calculations, CCSD(T) with a larger basis set would be preferable.

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.

-

-

Frequency Calculation:

-

Once the geometry is optimized, perform a frequency calculation at the same level of theory. This serves two purposes:

-

Verification: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.

-

Vibrational Spectra: The calculation yields the harmonic vibrational frequencies (symmetric stretch, asymmetric stretch, and bending modes), which can be compared with experimental spectroscopic data (e.g., Raman spectroscopy).[4]

-

-

-

Property Calculations:

-

Using the optimized geometry, perform single-point energy calculations to determine various electronic properties.

-

Charge Distribution: Use methods like Natural Bond Orbital (NBO) or Mulliken population analysis to determine the partial charges on each bromine atom, providing insight into charge delocalization.[4]

-

Molecular Orbitals: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the anion's reactivity and electronic transitions.[4]

-

Thermochemistry: Calculate thermodynamic properties such as the enthalpy and Gibbs free energy of formation.

-

-

Data Analysis and Interpretation:

-

Compare the calculated bond lengths, bond angles, and vibrational frequencies with available experimental data to validate the computational model.

-

Interpret the calculated charge distribution and molecular orbitals in the context of the 3c-4e bonding model.

-

Mandatory Visualizations

References

- 1. Page loading... [guidechem.com]

- 2. The expected shape of `Br_3^-` ion is [allen.in]

- 3. inorganic chemistry - Describe the bonding in a this compound, what is its structure? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. This compound (14522-80-6) for sale [vulcanchem.com]

- 5. Ion-molecule chemistry within boron tribromide clusters: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Br3 anion [webbook.nist.gov]

physical and chemical properties of pyridinium tribromide

An In-depth Technical Guide to Pyridinium (B92312) Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium tribromide, also known as pyridinium bromide perbromide (PBPB), is a solid, crystalline organic compound composed of a pyridinium cation and a tribromide anion.[1][2] It serves as a stable and convenient electrophilic brominating agent, offering a safer and more easily handled alternative to liquid bromine for a wide range of organic syntheses.[2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and key safety information.

Physical and Chemical Properties

Pyridinium tribromide is a red-orange to brown crystalline powder.[4][5] It is valued in synthetic chemistry for its ability to act as a controlled source of bromine.[2]

Quantitative Physical Properties

The key physical properties of pyridinium tribromide are summarized in the table below. These values represent typical data found in commercial and academic sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆Br₃N | [4] |

| Molecular Weight | 319.82 g/mol | [4][5] |

| Appearance | Red-orange to red to brown powder, crystals, and/or chunks | [4][5] |

| Melting Point | 127-133 °C | [4][5] |

| Boiling Point | 115.3 °C at 760 mmHg | [4] |

| Flash Point | 20 °C | [4] |

| Density (estimate) | 2.9569 g/cm³ | [4][5] |

| Water Solubility | Decomposes | [4][5] |

| Solubility | Soluble in methanol (B129727) and glacial acetic acid.[3][4] |

Chemical and Spectroscopic Properties

Reactivity and Stability: Pyridinium tribromide is a stable solid under recommended storage conditions (2-8°C, dry environment).[4][6] It is incompatible with strong oxidizing agents and strong bases.[4][5] Its primary chemical characteristic is its function as an electrophilic brominating agent. In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, making it a controlled source of Br₂.[3][7][8] This property makes it highly effective for the bromination of alkenes, alkynes, ketones, phenols, and various aromatic compounds.[5][9]

Spectroscopic Data: Spectroscopic methods are crucial for the identification and characterization of pyridinium tribromide.

-

Infrared (IR) Spectroscopy: IR spectra are available for pyridinium tribromide, showing characteristic peaks for the pyridinium cation.[10][11] The formation of the quaternary salt leads to changes in the C-H aromatic vibration region (3250–3000 cm⁻¹) and the C=C/C=N vibration region (1650–1400 cm⁻¹).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been recorded for pyridinium tribromide.[13] ¹H NMR spectra show characteristic shifts for the protons on the pyridinium ring.[14]

-

Mass Spectrometry (MS): Mass spectrometry data is also available for the compound.[15]

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of pyridinium tribromide in a laboratory setting.

Protocol 1: Synthesis of Pyridinium Tribromide

This protocol describes a common laboratory-scale synthesis of pyridinium tribromide.[16]

Materials:

-

Pyridine (B92270) (79.1 g)

-

48% Hydrobromic acid (113 ml)

-

Bromine (80 g, 25.5 ml)

-

Glacial acetic acid (320 ml)

-

Round bottom flask (1 L), reflux condenser, dropping funnel, mechanical stirrer, beaker (1 L), Büchner funnel

Procedure:

-

Place 79.1 g of pyridine into a 1 L round bottom flask.

-

While cooling the flask in an ice-water bath, slowly add 113 ml of 48% hydrobromic acid via a dropping funnel.

-

Remove the reflux condenser and set up for distillation. Distill off the water under vacuum by heating the flask in an oil bath to 160 °C until the pyridine hydrobromide is completely dry.

-

Dissolve the resulting pyridine hydrobromide in 240 g of glacial acetic acid by heating.

-

Set up a mechanical stirrer and, while maintaining a temperature of 60-65 °C, slowly add a solution of 80 g of bromine in 80 ml of glacial acetic acid from a dropping funnel.

-

Transfer the flask contents to a 1 L beaker, cover, and allow to crystallize.

-

Once cooled to 10 °C, filter the red-brown needle-like crystals using a Büchner funnel.

-

Wash the crystals and allow them to air dry. The typical yield is approximately 190 g.[16]

Protocol 2: Purification by Recrystallization

For experiments requiring high-purity material, pyridinium tribromide can be recrystallized.

Materials:

-

Crude pyridinium tribromide

-

Glacial acetic acid

Procedure:

-

Dissolve the crude pyridinium tribromide in a minimum amount of hot glacial acetic acid (approximately 33 g per 100 mL of acetic acid).[4][5]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the resulting orange-red crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetic acid and dry them in a vacuum desiccator.[16]

Protocol 3: General Protocol for α-Bromination of a Ketone

This protocol outlines a general procedure for the use of pyridinium tribromide in the α-bromination of a ketone, a common application.

Materials:

-

Ketone substrate

-

Pyridinium tribromide (1.0 - 1.1 equivalents)

-

Glacial acetic acid (as solvent)

-

Stir plate and magnetic stir bar

-

Reaction flask

Procedure:

-

Dissolve the ketone substrate in glacial acetic acid in a reaction flask equipped with a magnetic stir bar.

-

Add solid pyridinium tribromide to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the disappearance of the red-orange color of the pyridinium tribromide.

-

Once the reaction is complete (typically indicated by the solution becoming colorless or pale yellow), pour the mixture into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude α-brominated ketone, which can be further purified by chromatography or recrystallization.

Mandatory Visualizations

Logical Relationship of Components

Caption: Formation of Pyridinium Tribromide from its constituent components.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of Pyridinium Tribromide.

Mechanism: Electrophilic Bromination of an Alkene

Caption: General mechanism for the electrophilic addition of bromine to an alkene.

Safety and Handling

Pyridinium tribromide is a hazardous substance and must be handled with appropriate safety precautions.[17] It is classified as corrosive and causes severe skin burns and eye damage.[18] The material is also a lachrymator, meaning it can cause tearing.[4]

Hazard Summary

| Hazard Statement | Description | Source(s) |

| H314 | Causes severe skin burns and eye damage. | [18][19] |

| Lachrymator | Irritating to the eyes, causing tears. | [4][18] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses and face shield), and a suitable respirator.[18][19]

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[18][20]

-

Handling: Avoid creating dust.[18] Do not breathe dust or fumes.[19] Wash hands thoroughly after handling.[18]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][6] Keep away from strong bases and oxidizing agents.[4]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[19]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with running water for several minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[18]

-

Inhalation: Move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek immediate medical attention.[18]

References

- 1. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 2. CAS # 39416-48-3, Pyridinium tribromide, Pyridinium bromide perbromide, Pyridine hydrobromide compound with bromine - chemBlink [chemblink.com]

- 3. ortrail-or.newlook.safeschoolssds.com [ortrail-or.newlook.safeschoolssds.com]

- 4. Cas 39416-48-3,Pyridinium tribromide | lookchem [lookchem.com]

- 5. Pyridinium tribromide CAS#: 39416-48-3 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Pyridinium tribromide(39416-48-3) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. Pyridinium hydrogen tribromide | C5H6Br3N | CID 10990802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyridinium tribromide(39416-48-3) MS [m.chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. geneseo.edu [geneseo.edu]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

Solubility of Tribromide Salts in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction